molecular formula C21H23NO5 B1470969 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine CAS No. 1426953-65-2

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine

Cat. No. B1470969
CAS RN: 1426953-65-2
M. Wt: 369.4 g/mol
InChI Key: LYRGLIQVUMAZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine (N-FMC-3-HLE) is a small molecule that is used in a variety of scientific research applications. It is a synthetic compound that has been developed to be used in biochemical and physiological studies due to its stability and low toxicity. N-FMC-3-HLE has been studied for its ability to interact with proteins, enzymes, and other cellular components. It has been used in a number of lab experiments to study the effects of various drugs, hormones, and other molecules on cellular processes.

Mechanism of Action

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine is thought to act as a competitive inhibitor of enzyme activity. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This binding prevents the enzyme from catalyzing the reaction, and thus the process is inhibited. Additionally, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine has been shown to interact with proteins, enzymes, and other cellular components.
Biochemical and Physiological Effects
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. Additionally, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine has been shown to interact with proteins and other cellular components, which can lead to changes in the structure and function of these molecules.

Advantages and Limitations for Lab Experiments

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine has several advantages for lab experiments. It is a stable and non-toxic molecule, making it safe to use in experiments. Additionally, it is a small molecule, making it easy to handle and store. However, it is important to note that N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine is a competitive inhibitor, which means that it may not be suitable for experiments that require a rapid response. Additionally, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine has a limited range of activity, meaning that it may not be suitable for experiments that require a wider range of activity.

Future Directions

There are a number of future directions for research involving N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine. One potential direction is to further study the biochemical and physiological effects of the molecule. Additionally, further research could be done to explore the potential applications of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine in drug development. Additionally, further research could be done to explore the potential of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine as a therapeutic agent. Finally, further research could be done to explore the potential of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine in other areas, such as bio-imaging and drug delivery.

Scientific Research Applications

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine has been used in a variety of scientific research applications. It has been used to study the effects of various drugs, hormones, and other molecules on cellular processes. It has also been used to study the effects of various proteins and enzymes on cellular activities. Additionally, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine has been used in studies of the structure and function of proteins and enzymes.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRGLIQVUMAZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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